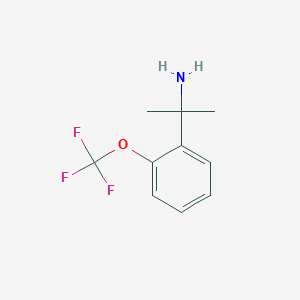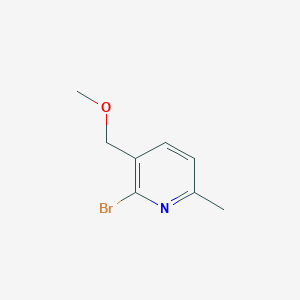
2-Bromo-3-(methoxymethyl)-6-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(methoxymethyl)-6-methylpyridine is an organic compound with the molecular formula C8H10BrNO2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(methoxymethyl)-6-methylpyridine typically involves the bromination of 3-(methoxymethyl)-6-methylpyridine. One common method includes the use of liquid bromine in an aqueous solution of sodium hydroxide, followed by recrystallization to obtain the desired product . The reaction conditions are generally mild, with temperatures maintained between -10°C to 15°C to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure consistency and safety. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-3-(methoxymethyl)-6-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Oxidation and Reduction: Products can range from hydroxylated derivatives to fully reduced pyridine rings.
Aplicaciones Científicas De Investigación
2-Bromo-3-(methoxymethyl)-6-methylpyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-(methoxymethyl)-6-methylpyridine involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the methoxymethyl group can enhance the compound’s solubility and reactivity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparación Con Compuestos Similares
- 2-Bromo-3-methoxypyridine
- 2-Bromo-3-methylpyridine
- 2-Bromo-3-(methylthio)pyridine
Comparison: 2-Bromo-3-(methoxymethyl)-6-methylpyridine is unique due to the presence of both a bromine atom and a methoxymethyl group, which confer distinct reactivity and solubility properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .
Propiedades
Fórmula molecular |
C8H10BrNO |
|---|---|
Peso molecular |
216.07 g/mol |
Nombre IUPAC |
2-bromo-3-(methoxymethyl)-6-methylpyridine |
InChI |
InChI=1S/C8H10BrNO/c1-6-3-4-7(5-11-2)8(9)10-6/h3-4H,5H2,1-2H3 |
Clave InChI |
TYQQGQHCZXJJRV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)COC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


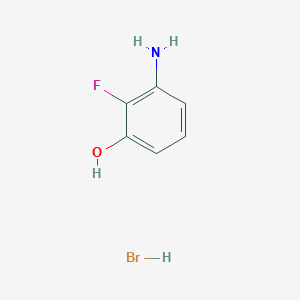
![4-(2-Methylimidazo[1,2-b]pyridazin-8-yl)morpholine](/img/structure/B15224444.png)
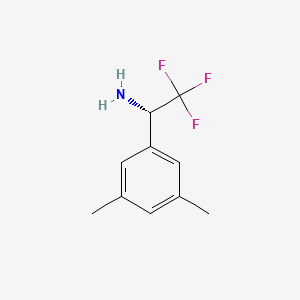
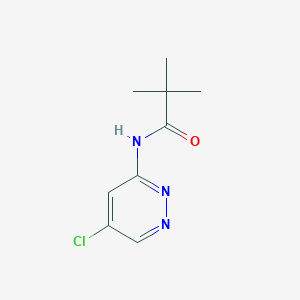
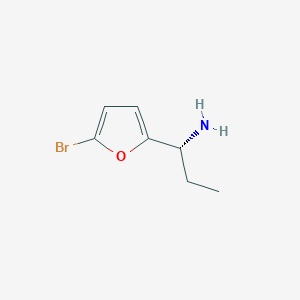
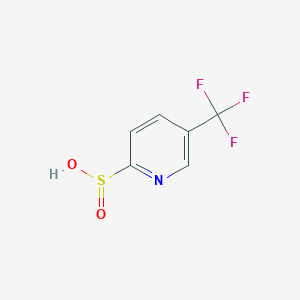
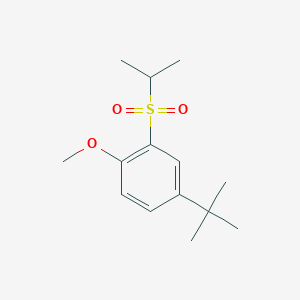
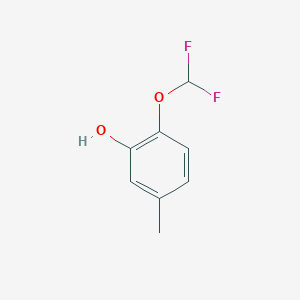
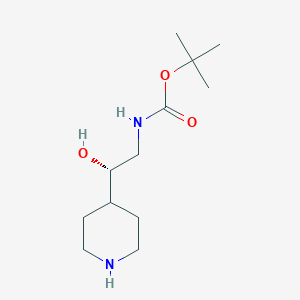
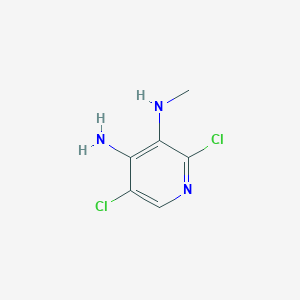
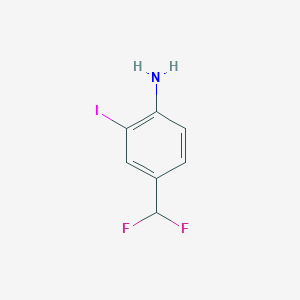
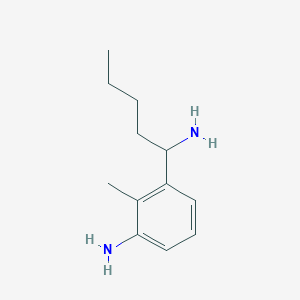
![4,6-Difluoro-[1,1'-biphenyl]-2-amine](/img/structure/B15224523.png)
